

AB801: A Technical Guide to a Potent and Selective AXL Inhibitor

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Compound of Interest		
Compound Name:	Ligritinib	
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Introduction

AB801, also known as **Ligritinib**, is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression in various cancers is correlated with poor prognosis, drug resistance, and an immunosuppressive tumor microenvironment.[1][4][5] AB801 was developed by Arcus Biosciences to overcome the limitations of less selective AXL inhibitors by demonstrating a favorable safety profile and high selectivity, thereby enabling robust AXL inhibition.[6][7] This technical guide provides an indepth overview of the preclinical data and experimental methodologies related to AB801.

Mechanism of Action

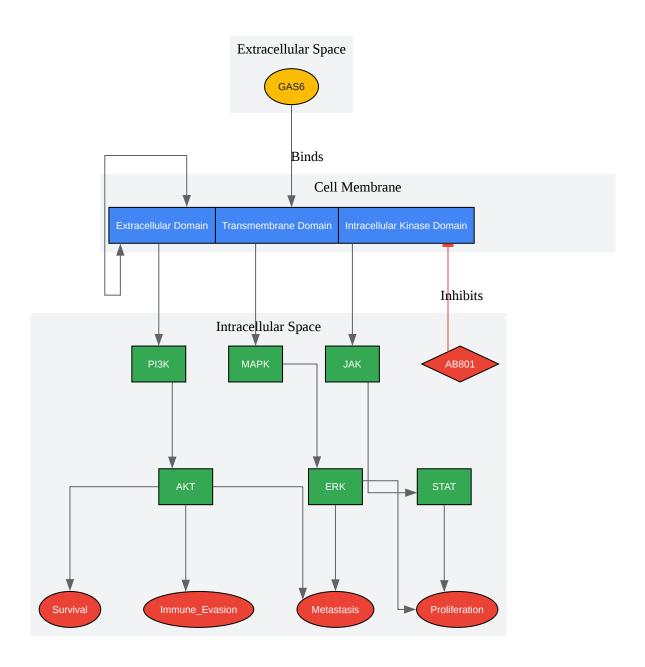
AXL signaling can be activated through its ligand, growth arrest-specific protein 6 (GAS6), or via ligand-independent homo- and hetero-dimerization.[6][8] This activation leads to autophosphorylation of the intracellular kinase domain, initiating downstream signaling cascades that promote cancer cell proliferation, survival, migration, and immune evasion.[9][10] These pathways include PI3K/AKT, MAPK/ERK, and JAK/STAT.[9][10] AB801 is a reversible inhibitor that targets the intracellular kinase domain of AXL, preventing its autophosphorylation and blocking downstream signal transduction.[1][6] By inhibiting AXL, AB801 has the potential to reverse therapeutic resistance and enhance anti-tumor immune responses.[5][11]



Signaling Pathway

The following diagram illustrates the AXL signaling pathway and the point of intervention for AB801.





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Caption: AXL signaling pathway and inhibition by AB801.



Quantitative Data

The preclinical data for AB801 demonstrates its high potency and selectivity.

Table 1: In Vitro Potency and Selectivity of AB801

Assay	AB801	Bemcentinib (BGB324, R428)	Dubermatinib (DS1205b)	Sitravatinib
Biochemical hAXL HTRF IC50 (700 μM ATP)	3.3 nM	5.2 nM	77 nM	4.0 nM
hAXL Ki	0.024 nM	0.25 nM		
Fold selectivity over hMERTK (enzyme Ki)	860x	130x	14x	4x
Fold selectivity over hTYRO3 (enzyme Ki)	1400x	400x	9x	0.3x
Cellular pAXL ELISA IC50 (serum-free)	17 nM	270 nM		
Cellular pAXL ELISA IC50 (100% serum)	68 nM	1,100 nM		
Data sourced from Arcus Biosciences presentations.[6]				

Table 2: Preclinical Pharmacokinetics of AB801 (Intravenous Dosing)



Species	Clearance (mL/min/kg)	Vss (L/kg)	Half-life (h)
Mouse	25	2.8	2.5
Rat	12	2.7	2.7
Dog	3.6	1.8	5.8
Cyno	2.8	2.3	9.4

Data sourced from

Arcus Biosciences

presentations.[6]

Table 3: Preclinical Pharmacokinetics of AB801 (Oral

Dosing in Rats)

Dose (mg/kg)	Cmax (ng/mL)	AUC (ng*h/mL)	Bioavailability (%)
10	1100	14000	83
30	3200	46000	91
100	11000	160000	95

Data sourced from

Arcus Biosciences

presentations.[6]

Table 4: Projected Human Pharmacokinetic Profile of AB801



Parameter	Value
Clearance (L/h/kg)	0.46
Vss (L/kg)	16
Half-life (h)	24
Bioavailability (%)	60
Data sourced from Arcus Biosciences presentations.[6]	

Table 5: In Vitro Safety Profile of AB801

Assay	Result
hERG Inhibition (1 μM)	8%
hERG Inhibition (10 μM)	48%
CYP Inhibition	Limited direct and time-dependent inhibition
CYP Induction	Limited
Data sourced from Arcus Biosciences presentations.[6][11]	

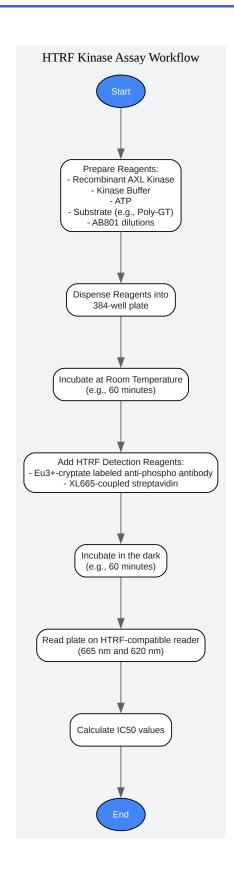
Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published abstracts and posters, the following general methodologies were employed in the characterization of AB801.[6][8][11]

Biochemical Kinase Activity Assay (HTRF)

This assay determines the direct inhibitory effect of a compound on the kinase activity of a target enzyme.





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Caption: General workflow for an HTRF-based kinase assay.



Methodology:

- Reagents: The kinase activity of AXL was determined using a Homogeneous Time Resolved
 Fluorescence (HTRF) KinEASE TK kit.[6]
- Procedure: The assay is typically performed in a microplate format. Recombinant AXL kinase, a suitable substrate, and ATP are incubated with varying concentrations of AB801.
- Detection: After incubation, HTRF detection reagents are added. These consist of a
 europium cryptate-labeled antibody that detects the phosphorylated substrate and a second
 acceptor fluorophore (e.g., XL665) that binds the substrate. When both are in proximity,
 FRET occurs.
- Analysis: The HTRF signal is measured, and the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Phospho-AXL ELISA

This assay measures the ability of a compound to inhibit AXL autophosphorylation within a cellular context.

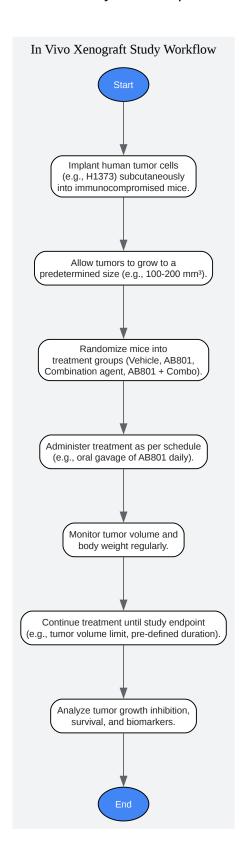
Methodology:

- Cell Culture: HEK293T cells were transiently transfected with Nanoluc-tagged AXL.[6]
- Compound Treatment: Cells are incubated with varying concentrations of AB801 for a set period (e.g., 1 hour).[6] This can be performed in serum-free or high-serum media to assess the impact of protein binding.[6]
- Lysis: After treatment, cells are lysed to release cellular proteins.
- ELISA: The cell lysate is added to a microplate pre-coated with an anti-phosphoryl tyrosine antibody. This antibody captures phosphorylated AXL.
- Detection: The captured Nanoluc-tagged pAXL is detected by measuring NanoLuc activity.
- Analysis: The signal is quantified, and IC50 values are determined by plotting the inhibition of AXL phosphorylation against the concentration of AB801.



In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.





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Caption: General workflow for in vivo xenograft studies.

Methodology:

- Model Systems: Studies have utilized models such as H1373 human lung cancer xenografts and the syngeneic CMT-167 KRAS G12C knock-in lung cancer model.[12][13]
- Treatment: AB801 was administered orally. Efficacy has been evaluated as a single agent and in combination with other therapies, such as the KRAS inhibitor adagrasib.[12][13]
- Endpoints: Key endpoints include tumor growth inhibition and overall survival.[12][13] For example, in the H1373 model, AB801 (30 mg/kg) in combination with adagrasib (20 mg/kg) resulted in significant tumor growth inhibition compared to adagrasib alone.[12]
- Pharmacodynamic Assessments: Tumor tissue can be collected to assess target engagement, for instance, by measuring the phosphorylation levels of AXL and downstream proteins like AKT via Western blot.[13]

Clinical Development

AB801 has completed a Phase 1 study in healthy volunteers, where it was well-tolerated and showed dose-proportional exposure.[7][14] It is currently being evaluated in clinical trials for patients with advanced solid tumors, both as a single agent and in combination with chemotherapy, such as for the treatment of non-small cell lung cancer (NSCLC).[3][13]

Conclusion

AB801 is a novel, highly potent, and selective AXL inhibitor with a promising preclinical profile. Its high selectivity for AXL over other TAM kinases and the broader kinome suggests a potential for a wide therapeutic window.[6][11] The robust inhibition of AXL phosphorylation in cellular assays, favorable pharmacokinetic properties across species, and demonstrated anti-tumor activity in preclinical models, particularly in combination settings, provide a strong rationale for its ongoing clinical development.[3][12] The data presented in this guide underscore the potential of AB801 to overcome AXL-mediated therapeutic resistance and improve outcomes for patients with a variety of cancers.



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